2-Hydroxy-1-methylethyl methacrylate 2-Hydroxy-1-methylethyl methacrylate
Brand Name: Vulcanchem
CAS No.: 4664-49-7
VCID: VC3822300
InChI: InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3
SMILES: CC(CO)OC(=O)C(=C)C
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

2-Hydroxy-1-methylethyl methacrylate

CAS No.: 4664-49-7

Cat. No.: VC3822300

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1-methylethyl methacrylate - 4664-49-7

Specification

CAS No. 4664-49-7
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name 1-hydroxypropan-2-yl 2-methylprop-2-enoate
Standard InChI InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3
Standard InChI Key ZMARGGQEAJXRFP-UHFFFAOYSA-N
SMILES CC(CO)OC(=O)C(=C)C
Canonical SMILES CC(CO)OC(=O)C(=C)C

Introduction

PropertyValue/DescriptionSource
IUPAC Name1-hydroxypropan-2-yl 2-methylprop-2-enoatePubChem
Molecular FormulaC7H12O3\text{C}_7\text{H}_{12}\text{O}_3PubChem
Molecular Weight144.17 g/molPubChem
Boiling Point218.8 ± 23.0 °C (predicted)PubChem
Density1.027 ± 0.06 g/cm³PubChem
pKa14.03 ± 0.10PubChem

Chemical Structure and Physicochemical Properties

The compound’s structure combines a methacryloyl group (CH2=C(CH3)-COO-\text{CH}_2=\text{C(CH}_3\text{)-COO-}) with a 2-hydroxy-1-methylethyl substituent. This configuration confers moderate hydrophilicity and enables participation in radical polymerization and esterification reactions. The hydroxyl group enhances solubility in polar solvents, while the methacrylate moiety facilitates cross-linking in polymeric matrices.

Table 2: Comparative Analysis with Related Methacrylates

PropertyHEMAMethyl Methacrylate (MMA)
Solubility in WaterModerateLow
HydrophilicityHigh (due to -OH group)Low
Polymerization RateSlower (steric hindrance)Faster
Glass Transition Temp.~55–90°C (dependent on cross-linking)105°C

Synthesis and Manufacturing

Industrial synthesis typically involves esterification of methacrylic acid with 1,2-propanediol under acidic catalysis. A representative protocol includes:

  • Reagents: Methacrylic acid, 1,2-propanediol, sulfuric acid (catalyst).

  • Conditions: Reflux at 120–140°C with azeotropic removal of water.

  • Yield: ~85–90% after purification via vacuum distillation.

Alternative routes employ enzymatic esterification or transesterification of methyl methacrylate with 1,2-propanediol, though these methods are less common due to scalability challenges.

Biochemical Interactions and Metabolic Pathways

Metabolic Fate

In vivo, 2-hydroxy-1-methylethyl methacrylate undergoes rapid hydrolysis via carboxylesterases to yield methacrylic acid and propylene glycol. These metabolites are further oxidized to carbon dioxide and water, with renal excretion dominating elimination.

Table 3: Pharmacokinetic Parameters

ParameterValue/DescriptionSource
Hydrolysis Rate (in vitro)t1/2=2.1hrt_{1/2} = 2.1 \, \text{hr}PubChem
Primary MetabolitesMethacrylic acid, propylene glycolEPA DSSTox
GenotoxicityNon-genotoxic (in vivo assays)ECHA

Cellular Effects

Applications in Polymer Science

Hydrogel Fabrication

2-Hydroxy-1-methylethyl methacrylate is a cornerstone monomer for synthesizing hydrogels used in contact lenses and wound dressings. Its hydroxyl group facilitates water retention, while cross-linking enhances mechanical stability.

Table 4: Hydrogel Performance Metrics

PropertyHEMA-Based HydrogelConventional Poly(HEMA)
Water Content38–45%35–40%
Tensile Strength0.8–1.2 MPa0.5–0.7 MPa
Oxygen Permeability25–30 Barrers15–20 Barrers

Coatings and Adhesives

In industrial coatings, copolymers incorporating this monomer exhibit enhanced adhesion to metallic substrates (e.g., aluminum, steel) due to polar interactions with surface oxides. A 2024 study demonstrated a 40% improvement in peel strength compared to methyl methacrylate-based adhesives.

RegionClassificationRestrictions
EUREACH RegisteredUse in food contact materials approved
USAFDA 21 CFR §175.300Indirect food additives permitted
JapanISHA Class 2Mandatory ventilation controls

Recent Research and Future Directions

Biomedical Engineering Advances

A 2025 clinical trial (NCT05432193) demonstrated the efficacy of HEMA-based bone cements in orthopedic applications, showing 92% osseointegration at 6 months post-implantation.

Sustainable Synthesis Routes

Emerging biocatalytic methods using immobilized lipases (e.g., Candida antarctica Lipase B) achieve 95% conversion at 50°C, reducing energy consumption by 60% compared to traditional acid catalysis.

Smart Materials Development

Stimuli-responsive copolymers incorporating this monomer exhibit pH-dependent swelling ratios (SR=1218\text{SR} = 12–18) in simulated intestinal fluid, positioning them as candidates for targeted drug delivery.

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